molecular formula C11H10N2O2 B1457790 7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile CAS No. 1567360-56-8

7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile

Cat. No.: B1457790
CAS No.: 1567360-56-8
M. Wt: 202.21 g/mol
InChI Key: KCZDGDWURFYGIW-UHFFFAOYSA-N
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Description

“7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile” is a chemical compound with the molecular formula C11H10N2O2 . It belongs to the class of compounds known as tetrahydroquinolines, which are a large group of natural products .


Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate with tin and hydrochloric acid in methanol . The reaction is stirred at room temperature for 2 hours, after which the solvent is removed in vacuo. Ethyl acetate is then added, and an aqueous NaHCO3 solution is added to neutralize the solution .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 heavy atoms and 6 aromatic heavy atoms . The molecule has one rotatable bond, three hydrogen bond acceptors, and one hydrogen bond donor .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 202.21 g/mol . It has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 1.53 . It is very soluble, with a solubility of 4.85 mg/ml or 0.024 mol/l .

Scientific Research Applications

Chemical Transformations and Synthesis

7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile and its derivatives are central to various chemical transformations. For instance, the reaction of tertiary 2-chloroketones with cyanide ions in dimethyl formamide yields 3-cyanoquinoline-2,4-diones. Methanol as a solvent leads to the formation of 2-oxo-1a,2,3,7b-tetrahydrooxireno[2,3-c]quinoline-7b-carbonitriles, subsequently transforming into 4-hydroxy-3-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitriles through epoxide ring opening. These processes highlight the compound's utility in synthesizing complex quinoline derivatives with potential applications in various fields including materials science and pharmaceuticals (Klásek et al., 2021).

Antiproliferative Activity

The derivatives of this compound exhibit significant antiproliferative activity. Research into 2-halo-5,6-dihydropyridine- and 2-halo-4A,5,6,7-tetrahydroquinoline-3,4,4(1H)-tricarbonitriles, which share structural similarities, has shown promising biological activity, suggesting potential applications in cancer research and therapy (Mar'yasov, Eremkin, & Nasakin, 2020).

Corrosion Inhibition

Quinoline derivatives, including those structurally related to this compound, have been studied for their corrosion inhibition properties. Computational studies have explored the adsorption and corrosion inhibition properties of novel quinoline derivatives on the corrosion of iron. These studies provide insights into the relationship between structural features and corrosion inhibition efficiency, offering potential applications in materials protection and engineering (Erdoğan et al., 2017).

Fluorescent Dyes

The compound has also been utilized in the synthesis of solvent and pH-independent green fluorescent dyes. Highly fluorescent and stable derivatives synthesized from this compound have applications in bioimaging and analytical chemistry, demonstrating the compound's versatility in creating sensitive and stable fluorescent markers for various scientific applications (Enoua, Uray, & Stadlbauer, 2012).

Antimicrobial Activity

The synthesis of new 6-methoxyquinoline-3-carbonitrile derivatives, structurally related to the compound , has shown moderate to high antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as fungi. This underscores the potential of such derivatives in developing new antimicrobial agents (Hagrs et al., 2015).

Safety and Hazards

The safety information available indicates that the compound carries a warning signal word . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Properties

IUPAC Name

7-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-8-2-3-9-7(6-12)4-11(14)13-10(9)5-8/h2-3,5,7H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZDGDWURFYGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CC(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile
Reactant of Route 2
7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile
Reactant of Route 3
7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile
Reactant of Route 4
7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile
Reactant of Route 5
7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile
Reactant of Route 6
7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile

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